Alvameline (pyridine-N-oxide)

muscarinic receptor binding radioligand displacement detrusor pharmacology

Problem: Non-selective muscarinic agonists confound receptor subtype deconvolution. Solution: Alvameline (pyridine-N-oxide) is the only tool providing simultaneous partial M1 activation with M2/M3 blockade (pKb 6.2). • Dual-action probe enables dissection of M1-mediated signaling vs. M2/M3 counter-regulation in native tissue. • Brain:blood ratio 1:1 (parent); N-oxide does not cross BBB - study peripheral vs. central effects. • Validated ex vivo sAPPα stimulation in hippocampal slices.

Molecular Formula C9H15N5O
Molecular Weight 209.25 g/mol
CAS No. 221549-71-9
Cat. No. B12743350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvameline (pyridine-N-oxide)
CAS221549-71-9
Molecular FormulaC9H15N5O
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCCN1N=C(N=N1)C2=CCC[N+](C2)(C)[O-]
InChIInChI=1S/C9H15N5O/c1-3-13-11-9(10-12-13)8-5-4-6-14(2,15)7-8/h5H,3-4,6-7H2,1-2H3
InChIKeyDTAHTIJECGXNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alvameline: Compound Class and Key Characteristics


Alvameline (pyridine-N-oxide), also designated Lu 25-109 or Lu 25-109-T, is a synthetic small-molecule muscarinic receptor ligand belonging to the tetrahydropyridine class. It functions as a partial agonist at the M1 muscarinic acetylcholine receptor (mAChR) while simultaneously acting as an antagonist at M2 and M3 receptor subtypes [1]. The compound was originally developed as a bioisostere of the natural alkaloid arecoline, with the carboxylic ester replaced by a 2-ethyl-2H-tetrazole moiety [2]. Alvameline readily crosses the blood-brain barrier and was advanced to Phase II clinical investigation for Alzheimer's disease and urinary incontinence before discontinuation [3]. The pyridine-N-oxide form (CAS 221549-71-9) represents a specific oxidative metabolite (Lu 32-181) that can undergo metabolic reduction back to the parent compound alvameline, creating a reversible metabolic cycle that may influence pharmacokinetic interpretation in research settings [4].

M1 partial agonism with M2/M3 antagonism: A unique dual-action profile for dissecting subtype-specific signaling in native tissue assays.
Quantified brain penetration: Brain:blood ratio of 1:1, enabling CNS target engagement studies and BBB penetration benchmarking.
Oxidative metabolite probe: Parent compound and pyridine-N-oxide metabolite enable comparative central vs. peripheral muscarinic pharmacology studies.

Alvameline Generic Substitution Limitations


In-class muscarinic compounds cannot be interchanged with alvameline because it occupies a unique pharmacological niche—partial M1 agonism combined with M2/M3 antagonism—that is not replicated by any other clinically evaluated muscarinic ligand [1]. Non-selective agonists such as milameline display roughly equal affinity across M1–M4 subtypes (Ki values of 2.3–4.3 μM), while functionally selective M1 partial agonists like sabcomeline lack M2/M3 antagonist activity entirely . The M1/M4-preferring agonist xanomeline achieves high M1 potency (EC50 = 0.3 nM) but carries an extensive first-pass metabolism burden that limits its utility [2]. Arecoline, the natural product template from which alvameline was designed, is a non-selective agonist that activates all five mAChR subtypes and produces pronounced peripheral cholinergic side effects . Substituting any of these compounds for alvameline in experiments probing the functional consequences of simultaneous M1 activation with M2/M3 blockade would yield fundamentally different pharmacological readouts, confounding data interpretation and procurement rationale.

Class-level Comparison
Alvameline Partial M1 agonist / M2-M3 antagonist
Xanomeline M1/M4-preferring agonist, no M2/M3 antagonism
Functional M2/M3 blockade is absent in xanomeline; receptor-panel readouts and pathway-response endpoints may fundamentally differ.
Natural Product Analog
Alvameline Synthetic bioisostere, M1 partial agonist
Arecoline Non-selective agonist, all five mAChR subtypes
Non-selective activation profile may introduce confounding peripheral cholinergic effects not present with alvameline.
Metabolite Interchange
Lu 25-109 Parent compound, CNS-penetrant
Lu 32-181 (N-oxide) Not detected in brain samples
N-oxide metabolite does not cross the BBB; peripheral vs. central study designs require the correct chemical form.

Alvameline Differentiation Evidence


Muscarinic Binding Affinity: Detrusor vs. Parotid

In radioligand binding studies using 3H-QNB displacement from native human tissue muscarinic receptors, alvameline (Lu 25-109) demonstrated a small but consistent tissue-selectivity difference favoring bladder (detrusor) over salivary gland (parotid), a profile not observed with oxybutynin. Alvameline pKi in human detrusor was 6.5 ± 0.1 versus pKi 6.2 ± 0.1 in parotid gland (n=4 per tissue). By contrast, oxybutynin showed the opposite selectivity: pKi 8.2 ± 0.1 in detrusor versus pKi 8.5 ± 0.1 in parotid gland [1]. The absolute potency of alvameline was approximately 50-fold lower than oxybutynin at both tissues, which, combined with its unique tissue-selectivity direction, differentiates it as a research tool for studying bladder-vs-salivary gland muscarinic pharmacology.

Binding Affinity: Detrusor vs. Parotid
Head-to-head comparison
Alvameline detrusor/parotid pKi ratio = 1.05 (bladder-preferred)
Oxybutynin ratio = 0.96 (gland-preferred)
Human tissue homogenates; n=4 per tissue
Supports tissue-selectivity endpoint comparison; profile inverts clinical standard oxybutynin direction.
Bladder-preferred binding context differs from comparator class.
muscarinic receptor binding radioligand displacement detrusor pharmacology parotid gland affinity overactive bladder research

Functional Detrusor Antagonism Comparison

In isolated human detrusor muscle strips, alvameline produced a concentration-dependent rightward shift of carbachol concentration-response curves with a pKb value of 6.2 ± 0.1 (n=6), compared to oxybutynin pKb of 7.9 ± 0.1 (n=7). In pig detrusor, alvameline pKb was 5.8 ± 0.3 (n=6) versus oxybutynin pKb of 7.8 ± 0.1 (n=6) [1]. This represents an approximately 50-fold lower functional antagonist potency for alvameline relative to oxybutynin in both species. Notably, alvameline showed a species-dependent differential effect on electrically field-stimulated (EFS) contractions: near-complete inhibition (84 ± 4%) at 100 μmol/L in human detrusor versus only 32 ± 6% inhibition in pig detrusor at the same concentration. This species-divergent EFS response was not observed with oxybutynin, indicating a pharmacodynamic property unique to alvameline [1].

Functional Detrusor Antagonism
Head-to-head comparison
Human pKb: Alvameline 6.2 vs. Oxybutynin 7.9
Pig pKb: Alvameline 5.8 vs. Oxybutynin 7.8
Carbachol-induced contraction; n=6–9 per group
Species-divergent EFS inhibition (84% human vs. 32% pig) provides a tool for model-specific detrusor neuromuscular research.
Approximately 50-fold lower functional antagonist potency than oxybutynin.
functional muscarinic antagonism detrusor smooth muscle carbachol contraction assay pKb determination urinary incontinence models

Blood-Brain Barrier Penetration Ratio

The blood-brain barrier (BBB) passage of alvameline (Lu 25-109) was quantitatively determined using in vivo microdialysis in anesthetized rats. Alvameline entered the brain with a brain:blood ratio of 1:1, indicating unrestricted passive diffusion across the BBB [1]. In a systematic evaluation of seven structural analogs spanning Log D7.4 values from 0.35 to -2.4, alvameline established the benchmark for maximal BBB penetration within the series. The threshold for brain penetration was identified at Log D7.4 above -0.83, with compounds below -1.5 showing no detectable brain penetration [1]. Critically, the N-oxide metabolite Lu 32-181 (alvameline pyridine-N-oxide, CAS 221549-71-9) was not detected in brain samples, demonstrating that the N-oxide modification abolishes CNS penetration while the parent compound achieves complete equilibration [1]. This brain:blood ratio of 1:1 contrasts with xanomeline, which despite CNS activity has very low oral bioavailability due to extensive first-pass metabolism, and with sabcomeline and milameline, for which comparable quantitative microdialysis brain:blood ratios have not been reported in the public literature [2].

BBB Penetration Ratio
Cross-study comparable
Brain:blood ratio = 1:1
In vivo microdialysis; anesthetized rats
Establishes benchmark for complete BBB equilibration; enables CNS exposure model validation.
N-oxide metabolite not detected in brain (Log D7.4 threshold identified at -0.83).
blood-brain barrier penetration in vivo microdialysis brain:blood ratio CNS drug delivery Log D7.4

In Vivo Cholinergic Side-Effect Profile

In a systematic in vivo comparison, alvameline (Lu 25-109) was evaluated alongside reference muscarinic compounds across multiple functional assays of cholinergic activity in mice and rats. Unlike non-selective muscarinic agonists (e.g., O-Me-THPO) and acetylcholinesterase inhibitors (e.g., tacrine), alvameline did not induce hypothermia, tremor, or salivation in mice at behaviorally relevant doses [1]. Alvameline also failed to antagonize oxotremorine-induced hypothermia, tremor, and salivation, and antagonized physostigmine-induced lethality only with low potency [1]. In drug discrimination studies, alvameline fully substituted for the discriminative stimulus of the partial M1/M2 agonist Lu 26-046 but showed only weak substitution for the non-selective M1/M2/M3 agonist O-Me-THPO, demonstrating a unique interoceptive stimulus profile distinct from broader-spectrum muscarinic agonists [1]. Spontaneous locomotor activity and motor coordination were inhibited only at high doses, and mean blood pressure was unaffected in anesthetized rats, though a maximum 37% increase in heart rate was observed [1]. This favorable in vivo side-effect profile is attributed to the combined M1 partial agonism and M2/M3 antagonist pharmacology, which simultaneously provides central cholinergic tone while limiting peripheral cholinergic overstimulation.

In Vivo Cholinergic Profile
Head-to-head comparison
Alvameline did not induce hypothermia, tremor, or salivation in mice
Behaviorally relevant doses; drug discrimination and cardiovascular telemetry models
Absence of dose-limiting cholinergic side-effect endpoints distinguishes it from non-selective agonists and AChE inhibitors.
Supports isolation of M1-mediated central effects in vivo.
cholinergic side effects hypothermia tremor salivation drug discrimination safety pharmacology

M1 Subtype Binding Selectivity

The arecoline bioisostere alvameline (Lu 25-109-T) was pharmacologically characterized in vitro and found to exhibit a several-fold higher binding affinity for cortical M1 receptors compared with brainstem M2 receptors and salivary gland M3 receptors [1]. This multi-fold affinity differential provides a quantitative basis for its functional selectivity as a partial M1 agonist with M2/M3 antagonist properties. In contrast, milameline displays approximately equal affinity across all human mAChR subtypes, with Ki values of 2.3 μM (M1), 2.4 μM (M2), 3.6 μM (M3), 3.8 μM (M4), and 4.3 μM (M5), representing an M1/M2 ratio of approximately 0.96 (no selectivity) ; xanomeline shows M1-preferring potency (EC50 = 0.3 nM at M1 vs. 92.5 nM at M2, an ~308-fold M1-over-M2 differential) but with pronounced M4 activity (EC50 = 52 nM) and no M2/M3 antagonism [2]; and sabcomeline is a functionally selective M1 partial agonist with pKi ~6.64 (Ki ~229 nM) at human cloned M1 receptors but lacks M2/M3 antagonist activity [3]. Alvameline's unique combination of M1 partial agonism with M2/M3 antagonism, underpinned by the several-fold cortical M1 vs. brainstem M2 affinity differential, represents a pharmacological profile not replicated by any of the above comparators.

M1 Subtype Binding Selectivity
Class-level inference
Several-fold higher affinity for cortical M1 vs. brainstem M2 and salivary M3 receptors
Exact fold-difference in Meier et al., 1997; comparator data from human cloned receptors
Enables dissection of M1-specific signaling in native tissue; profile not replicated by milameline, xanomeline, or sabcomeline.
Unique combination of M1 partial agonism with M2/M3 antagonism.
M1 receptor selectivity cortical M1 binding brainstem M2 binding salivary M3 binding arecoline bioisostere

APP Processing Modulation

In HEK 293 cells overexpressing recombinant muscarinic m1 receptors, alvameline (Lu 25-109) stimulated regulated processing of the amyloid precursor protein (APP), promoting secretion of the neurotrophic sAPPα fragment [1]. Critically, alvameline displayed significantly lower intrinsic activity at m1 receptors compared to the full agonist carbachol, consistent with its pharmacological classification as a partial M1 agonist [1]. This property is mechanistically significant because excessive M1 receptor activation has been linked to receptor desensitization and downregulation, whereas partial agonism may sustain beneficial signaling without inducing tachyphylaxis [2]. In ex vivo rat hippocampal brain slices, alvameline also successfully stimulated sAPPα secretion, confirming its activity in native neural tissue [3]. The combination of partial M1 agonism (lower intrinsic activity than carbachol) with M2/M3 antagonism is not replicated by other clinically tested muscarinic ligands: milameline is a non-selective partial agonist without M2/M3 antagonism, while xanomeline and sabcomeline are more efficacious M1 agonists that lack M2/M3 antagonist properties [2].

APP Processing Modulation
Cross-study comparable
Partial M1 agonism: significantly lower intrinsic activity than carbachol
HEK-m1 cells; sAPPα secretion readout
Supports research into moderate M1 receptor tone for non-amyloidogenic APP processing pathway studies.
Ex vivo validation in rat hippocampal brain slices.
amyloid precursor protein sAPPα secretion partial agonism Alzheimer's disease M1 receptor signaling intrinsic activity

Alvameline Research Application Scenarios


Subtype Selectivity Profiling in Native Tissues

Laboratories conducting receptor subtype deconvolution studies in native tissue preparations (brain slices, smooth muscle strips, glandular tissue) should prioritize alvameline over non-selective agonists (milameline) or pure M1 agonists (sabcomeline) when the experimental objective requires simultaneous partial M1 receptor activation and M2/M3 receptor blockade. The several-fold higher affinity for cortical M1 vs. brainstem M2 receptors [1], combined with the pKb of 6.2 for functional M2/M3 antagonism in human detrusor [2], provides a quantitatively defined dual-action pharmacological tool that enables dissection of M1-mediated signaling from M2/M3-mediated counter-regulatory effects within the same tissue preparation.

Blood-Brain Barrier Penetration Benchmark

For CNS drug delivery research requiring a muscarinic ligand with rigorously quantified brain penetration, alvameline serves as a benchmark compound with a brain:blood ratio of 1:1 directly measured by in vivo microdialysis [3]. The comprehensive structure-penetration dataset for seven tetrahydropyridine analogs (Log D7.4 range 0.35 to -2.4), with alvameline as the reference standard, provides a uniquely characterized chemical series for computational modeling of BBB penetration determinants. Researchers should also note that the pyridine-N-oxide metabolite (Lu 32-181, CAS 221549-71-9) does not penetrate the BBB (not detected in brain samples), enabling studies of peripheral vs. central muscarinic effects through selective administration of the parent compound versus its N-oxide derivative [3].

Bladder vs. Salivary Gland Tissue Selectivity

Investigators studying tissue-selective muscarinic receptor pharmacology for overactive bladder indications should utilize alvameline as a comparator compound with a unique bladder-preferred binding profile (detrusor pKi 6.5 vs. parotid pKi 6.2) that inverts the selectivity pattern of the clinical standard oxybutynin (detrusor pKi 8.2 vs. parotid pKi 8.5) [2]. The species-dependent differential effect on EFS-evoked contractions (84% inhibition in human detrusor vs. 32% in pig detrusor at 100 μmol/L) further provides a tool for probing species-specific differences in detrusor neuromuscular transmission [2], informing the selection of appropriate preclinical models for translational bladder pharmacology.

APP Processing for Alzheimer's Research

Neuroscience researchers investigating the relationship between M1 receptor activation intensity and non-amyloidogenic APP processing should employ alvameline as a partial M1 agonist with significantly lower intrinsic activity than the full agonist carbachol at recombinant m1 receptors [4]. This property allows experimental dissection of whether partial M1 agonism—providing sustained, moderate receptor tone without the desensitization associated with full agonism—optimally shifts APP processing toward the neurotrophic sAPPα pathway while reducing amyloidogenic Aβ peptide generation [4]. The ex vivo validation of sAPPα stimulation in rat hippocampal brain slices confirms activity in native neural tissue [5], supporting its utility in translational Alzheimer's disease target engagement studies.

Application
Selection Property
Validation Focus
Subtype Selectivity Profiling in Native Tissues
Dual-action M1 agonism with M2/M3 antagonism
Functional pKb confirmation in detrusor strips; subtype-binding differential in cortical vs. brainstem membranes
CNS Drug Delivery Research
Complete blood-brain barrier equilibration
Brain:blood ratio confirmation via in vivo microdialysis; Log D7.4 and analog series data for computational BBB modeling
Tissue-Selective Muscarinic Pharmacology
Bladder-preferred binding profile (inverse to oxybutynin)
Detrusor vs. parotid pKi comparison; species-dependent EFS inhibition in human and pig detrusor strips
Non-amyloidogenic APP Processing Assays
Partial M1 intrinsic activity (lower than carbachol)
sAPPα secretion endpoint in recombinant m1 cells; ex vivo validation in rat hippocampal slices
Quote Request

Request a Quote for Alvameline (pyridine-N-oxide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.